molecular formula C11H14ClFN2O3 B3027389 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride CAS No. 1286264-56-9

4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride

Cat. No.: B3027389
CAS No.: 1286264-56-9
M. Wt: 276.69
InChI Key: QCCCXMVFDPSGSH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2-fluoro-6-nitrophenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3.ClH/c12-9-2-1-3-10(14(15)16)11(9)17-8-4-6-13-7-5-8;/h1-3,8,13H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCCXMVFDPSGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-56-9
Record name Piperidine, 4-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 2-fluoro-6-nitrophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 4-(2-Fluoro-6-nitrophenoxy)piperidine, such as amino-substituted or other functionalized compounds.

Scientific Research Applications

4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride
  • CAS No.: 1286265-02-8
  • Molecular Formula : C₁₂H₁₆ClFN₂O₃
  • Molecular Weight : 290.72 g/mol
  • Structural Features: A piperidine ring substituted with a methylene-linked 2-fluoro-6-nitrophenoxy group, forming a hydrochloride salt .

Physicochemical Properties :

  • Solubility : Enhanced water solubility due to the hydrochloride salt form, though exact data are unavailable.
  • Reactivity : The nitro group (electron-withdrawing) and fluoro substituent may influence electrophilic substitution and hydrogen-bonding interactions.

Structural Comparison

Table 1: Structural Attributes of Selected Piperidine Derivatives
Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol)
4-(2-Fluoro-6-nitrophenoxy)piperidine HCl 1286265-02-8 C₁₂H₁₆ClFN₂O₃ 2-Fluoro-6-nitrophenoxy methylene 290.72
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl Diphenylmethoxy 303.83
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl 1523618-16-7 C₁₂H₁₆Cl₂FN 2-Chloro-6-fluorophenyl methyl 264.17 (free base)
Paroxetine HCl (Pharmaceutical Analog) 78246-49-8 C₁₉H₂₀FNO₃•HCl Benzodioxol-5-yloxy, 4-fluorophenyl 365.83

Key Observations :

  • Diphenylmethoxy Analog : Bulky diphenyl groups increase steric hindrance, reducing reactivity compared to the target compound .
  • Chloro-Fluoro Analog : Halogenated phenyl group may enhance lipophilicity but lacks the nitro group’s electronic effects .
  • Paroxetine HCl : Demonstrates the pharmaceutical relevance of piperidine derivatives with complex substituents .

Physicochemical and Toxicological Profiles

Table 2: Comparative Properties
Compound Name Solubility Acute Toxicity Environmental Impact Regulatory Status
4-(2-Fluoro-6-nitrophenoxy)piperidine HCl Moderate (HCl salt) No data Unknown Research phase
4-(Diphenylmethoxy)piperidine HCl Unknown Harmful (delayed effects) Not fully studied Regulated in China
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl Unknown No data No data Discontinued
Paroxetine HCl High Low (pharmaceutical grade) Studied for biodegradation FDA-approved

Key Observations :

  • Toxicity : The diphenylmethoxy analog exhibits acute harm with delayed effects, whereas the target compound’s profile remains uncharacterized .
  • Environmental Impact: Limited data on most compounds; Paroxetine has established biodegradation studies due to its medical use .
  • Regulatory Status : The target compound is likely in early research, while others face discontinuation or strict regulations .

Biological Activity

4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12_{12}H12_{12}ClF1_{1}N2_{2}O3_{3}
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 1286264-56-9

This structure features a piperidine ring substituted with a fluoro and nitro group, which significantly influences its biological properties.

The biological activity of 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Covalent Bond Formation : The presence of functional groups allows for covalent interactions with biomolecules, potentially leading to modulation of their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth by targeting essential enzymes like DNA gyrase and topoisomerase IV.

Biological Activity Overview

The biological activities of 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains by inhibiting key enzymes.
AnticancerModulates pathways associated with apoptosis, indicating potential for cancer therapy.
Cognitive FunctionMay influence cognitive functions through interactions with nicotinic acetylcholine receptors.

Antimicrobial Properties

A series of studies have demonstrated the antimicrobial efficacy of 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride. For instance, it was shown to inhibit the growth of Gram-positive and Gram-negative bacteria, exhibiting a minimum inhibitory concentration (MIC) ranging from 4 to 64 µg/mL against M. tuberculosis H 37Rv .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by upregulating cleaved caspase-3 and inhibiting cell proliferation .

Cognitive Function Modulation

In animal models, related compounds have been observed to enhance cognitive functions, suggesting that this compound could be beneficial in treating cognitive disorders .

Safety Profile

Preclinical evaluations reveal a favorable safety profile for 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride. Negative results in the Ames mutagenicity assay and micronucleus assays indicate low potential for genetic toxicity, making it a candidate for further therapeutic exploration.

Comparative Analysis with Similar Compounds

To contextualize its properties, a comparison with similar compounds is useful:

Compound Key Features Biological Activity
4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochlorideFluorine and nitro substitutionsAntimicrobial, anticancer potential
4-Amino-5-chloronicotinaldehydeChlorine substitutionLess reactive than brominated analogs
4-Amino-5-fluoronicotinaldehydeFluorine substitutionIncreased lipophilicity

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved eye protection to prevent skin/eye contact. Inspect gloves for compatibility with nitro/fluoro compounds .
  • Ventilation : Ensure fume hoods or local exhaust systems are used to minimize inhalation of aerosols/dust. Avoid uncontrolled release into drainage systems .
  • Storage : Store at 2–8°C in a dry, well-ventilated area away from oxidizers. Monitor for moisture to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns on the piperidine ring and nitrophenoxy group. Compare chemical shifts to structurally similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) based on polarity .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H+^+] peak for C11_{11}H12_{12}FN2_2O3_3·HCl) .

Q. How can researchers design a scalable synthesis route for this compound?

  • Methodological Answer :

  • Step 1 : Start with piperidine hydrochloride as the core. Introduce the 2-fluoro-6-nitrophenoxy group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., K2_2CO3_3 in DMF at 80°C) .
  • Step 2 : Optimize reaction time and temperature using factorial design (e.g., 23^3 factorial experiments varying temperature, solvent polarity, and base strength) to maximize yield .
  • Step 3 : Purify via recrystallization (ethanol/water mixture) and validate purity via melting point (compare to analogs like 4-Acetyl-4-phenylpiperidine hydrochloride, mp 232–234°C) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer :

  • Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model nitro group reduction pathways. Compare energy barriers for competing mechanisms (e.g., nitro → amine vs. nitroso intermediates) .
  • Stability Simulations : Perform molecular dynamics (MD) simulations to assess hydrolytic degradation under varying pH and humidity. Correlate with experimental stability tests (e.g., accelerated aging at 40°C/75% RH) .
  • Data Integration : Apply ICReDD’s feedback loop: computational predictions → experimental validation → recalibration of models using new data .

Q. What strategies can mitigate risks of byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., dehalogenated or dimerized products). Compare fragmentation patterns to known piperidine derivatives .
  • Process Optimization : Implement membrane separation technologies (e.g., nanofiltration) to remove high-MW byproducts. Adjust solvent polarity to suppress side reactions (e.g., use THF instead of DMF for SNAr) .
  • In-line Monitoring : Deploy FTIR or Raman spectroscopy for real-time tracking of reaction progress and early detection of deviations .

Q. How can researchers address gaps in toxicological or ecotoxicological data for this compound?

  • Methodological Answer :

  • In Silico Tox Prediction : Use QSAR models (e.g., EPA’s TEST software) to estimate acute toxicity (LC50_{50}/LD50_{50}). Cross-validate with analogs like 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride, noting fluorine’s impact on bioavailability .
  • Ecotoxicity Testing : Conduct algae (OECD 201) and Daphnia magna (OECD 202) assays. Compare results to structurally similar compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to infer persistence/bioaccumulation risks .
  • Iterative Refinement : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing regulatory requirements (e.g., REACH compliance) .

Methodological Frameworks

  • Experimental Design : Use factorial design (e.g., 2k^k factorial) to evaluate interactions between variables like catalyst loading, solvent, and temperature .
  • Data Conflict Resolution : Apply comparative analysis (e.g., contrasting computational predictions with empirical stability data) to reconcile discrepancies .
  • Ethical Compliance : Follow OSHA HCS and GHS guidelines for hazard communication, even if specific toxicity data is absent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride
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4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride

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